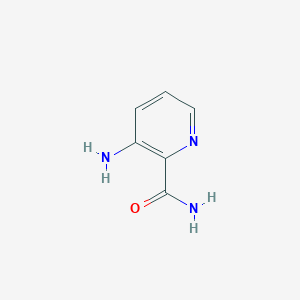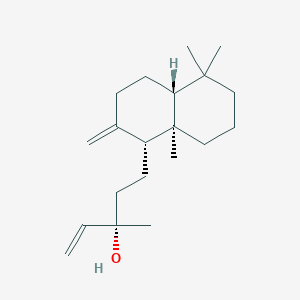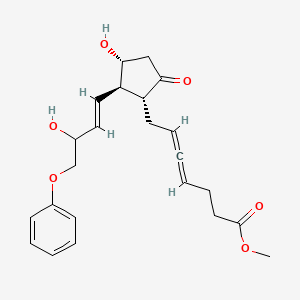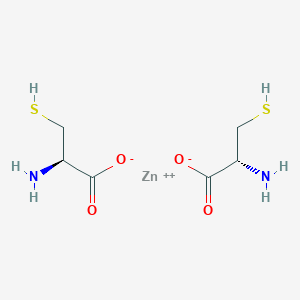
3-Aminopyridine-2-carboxamide
Vue d'ensemble
Description
3-Aminopyridine-2-carboxamide, also known as this compound, is a useful research compound. Its molecular formula is C6H7N3O and its molecular weight is 137.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Homogeneous Catalytic Aminocarbonylation
- Research Context : Catalytic processes involving nitrogen-containing heteroaromatics like 3-Aminopyridine-2-carboxamide.
- Findings : The study by Takács et al. (2007) demonstrated the use of this compound in palladium-catalysed aminocarbonylation. This process leads to the synthesis of N-substituted nicotinamides and 3-pyridyl-glyoxylamides, compounds of biological importance.
Discovery of Novel Kinase Inhibitors
- Research Context : Development of new kinase inhibitors for cancer treatment.
- Findings : Lombardo et al. (2004) identified a series of compounds, including 2-(aminopyridyl)thiazole-5-carboxamides, as potent Src/Abl kinase inhibitors with excellent antiproliferative activity against cancer cell lines (Lombardo et al., 2004).
Ribonucleotide Reductase Inhibition
- Research Context : Exploring new inhibitors of ribonucleotide reductase for cancer therapy.
- Findings : A Phase I study by Wadler et al. (2004) investigated 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (3-AP), a potent inhibitor of ribonucleotide reductase, noting its activity in preclinical tumor model systems.
Synthesis of Novel DNA-Targeting Molecules
- Research Context : Creating small molecules that target DNA structures.
- Findings : The study by Howell et al. (2012) focused on synthesizing novel 9‐aminoacridine carboxamides, including compounds related to this compound, for potential use in targeting DNA tertiary structures.
Development of C-Met Kinase Inhibitors
- Research Context : Designing inhibitors against the c-Met kinase, which plays a role in cancer.
- Findings : Zhang et al. (2012) developed a series of 2-aminopyridine-3-carboxamide derivatives as c-Met kinase inhibitors, showing potential for cancer treatment (Zhang et al., 2012).
Reaction Studies in Organic Chemistry
- Research Context : Investigating the reactions of heterocyclic compounds.
- Findings : Gein et al. (1992) explored the reaction of 2-aminopyridine with 1,5-diaryl-4-ethoxycarbonyltetrahydropyrrole-2,3-diones, leading to the formation of complexes relevant in organic chemistry (Gein et al., 1992).
Synthesis and Characterization of Novel Compounds
- Research Context : Creating and characterizing new chemical entities.
- Findings : Research by Jayarajan et al. (2019) focused on synthesizing and characterizing new compounds involving this compound derivatives, with potential applications in material science and pharmacology.
Impact of Metal Coordination on Cytotoxicity
- Research Context : Understanding how metal coordination affects the cytotoxicity of compounds.
- Findings : Kowol et al. (2009) synthesized the first metal complexes of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone and studied their cytotoxicity in human cancer cell lines (Kowol et al., 2009).
Safety and Hazards
Mécanisme D'action
Pharmacokinetics
The pharmacokinetics of 3-Aminopyridine-2-carboxamide have been studied in cancer patients . The compound was described as having a three-compartment model with first-order elimination, with one compartment representing the plasma and another representing erythrocyte concentrations . Gender was associated with volume of distribution, with women having a lower V2 . The number of cycles administered was associated with clearance; those with decreased clearance were more likely to receive less than 2 cycles before going off study . The oral bioavailability of 3-AP was found to be 67 ± 29% .
Analyse Biochimique
Biochemical Properties
3-Aminopyridine-2-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with ribonucleotide reductase, an enzyme crucial for DNA synthesis and repair . This interaction inhibits the enzyme’s activity, leading to a decrease in DNA synthesis. Additionally, this compound has been shown to interact with glucose-6-phosphate dehydrogenase in the pentose phosphate pathway, affecting NADPH production .
Cellular Effects
This compound has notable effects on various cell types and cellular processes. In cancer cells, it induces apoptosis by activating the mitochondrial pathway . This compound also influences cell signaling pathways, such as the activation of Bax and inactivation of XIAP, leading to programmed cell death . Furthermore, this compound affects gene expression by inhibiting DNA synthesis and repair, which can alter cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. It binds to the M2 metal binding site of ribonucleotide reductase, inhibiting its activity and subsequently reducing DNA synthesis . This inhibition triggers a cascade of molecular events, including the activation of caspases and the mitochondrial apoptotic pathway . Additionally, this compound affects gene expression by interfering with the transcription and replication processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits stability under controlled conditions, but its degradation can occur over extended periods . Long-term exposure to this compound has been observed to cause sustained inhibition of DNA synthesis and prolonged apoptotic effects in cancer cells . These temporal effects highlight the importance of monitoring the compound’s stability and degradation in experimental studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects by inhibiting tumor growth and inducing apoptosis . At higher doses, it can cause toxic effects, including neutropenia, thrombocytopenia, and methemoglobinemia . These dosage-dependent effects underscore the need for careful dosage optimization in preclinical studies to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as glucose-6-phosphate dehydrogenase in the pentose phosphate pathway, affecting NADPH production . This interaction can alter metabolic flux and metabolite levels, impacting cellular redox balance and biosynthetic processes . Understanding these metabolic pathways is crucial for elucidating the compound’s overall biochemical effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound is known to permeate biological membranes, facilitating its intracellular uptake . Once inside the cell, it can interact with various binding proteins that influence its localization and accumulation . These interactions play a critical role in determining the compound’s bioavailability and efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that affect its activity and function. It has been observed to localize in the mitochondria, where it induces apoptosis by activating the mitochondrial pathway . Additionally, the compound’s localization can be influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments . Understanding its subcellular localization is essential for elucidating its mechanism of action.
Propriétés
IUPAC Name |
3-aminopyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c7-4-2-1-3-9-5(4)6(8)10/h1-3H,7H2,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAAUMYRJIPPSNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60531128 | |
| Record name | 3-Aminopyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60531128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50608-99-6 | |
| Record name | 3-Aminopyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60531128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Amino-pyridine-2-carboxylic acid amide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3-aminopicolinamides in neuroscience research?
A1: 3-Aminopicolinamides have emerged as promising chemical scaffolds in the development of novel therapeutics for neurological disorders. Specifically, research has identified 3-aminopicolinamide derivatives acting as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor subtype 4 (mGlu4) []. mGlu4 is implicated in various neurological processes, and its modulation holds potential for treating conditions like Parkinson's disease and anxiety.
Q2: Are there any known chemical reactions involving 3-aminopyridine-2-carboxamides relevant to drug design?
A2: Yes, a study has demonstrated that 3-aminopyridine-2-carboxamides can undergo cyclization reactions with acetals []. This reaction provides a synthetic route to potentially valuable heterocyclic compounds. While the study doesn't directly explore the biological activity of these products, it highlights the chemical versatility of 3-aminopyridine-2-carboxamides, which is crucial in drug design for creating diverse compound libraries and exploring structure-activity relationships.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2S,5S,6R)-6-[[2-carboxy-1-oxo-2-(3-thiophenyl)ethyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1253714.png)

![1-[(4R,5R)-3,3-Difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B1253716.png)
![2-[4-[1-[(2-fluorophenyl)methyl]-2,4-dioxo-3-quinazolinyl]phenyl]-N-(2-oxolanylmethyl)acetamide](/img/structure/B1253717.png)
![[[(2S,3S,4S,5S)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate](/img/structure/B1253718.png)




![3-(4-Chlorophenoxy)-4-[(3-methoxypropylamino)methyl]-1-(2-methylphenyl)-2-azetidinone](/img/structure/B1253728.png)




